molecular formula C10H19NO B1432582 3-(Oxan-4-yl)piperidine CAS No. 1369346-64-4

3-(Oxan-4-yl)piperidine

Cat. No.: B1432582
CAS No.: 1369346-64-4
M. Wt: 169.26 g/mol
InChI Key: XZSBNFBGNDGGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxan-4-yl)piperidine is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.26 . This compound is used as a reactant in the preparation of heterocyclyl-carboxamide and -carboxylate compounds as PRMT5 inhibitors and their use in the treatment of proliferative diseases .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . One method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group . Another approach combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Anti-bacterial Study : Compounds related to 3-(Oxan-4-yl)piperidine, such as derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and shown to exhibit moderate to significant anti-bacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Synthesis and Tubulin Inhibition : A new chemical class including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as tubulin inhibitors. These compounds show promise as antiproliferative agents, particularly in leukemia cell lines (Krasavin et al., 2014).

  • Chemical Synthesis and Antimicrobial Activity : Synthesis of compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, closely related to this compound, has shown antimicrobial activity against various bacterial and fungal strains, suggesting its potential in fighting infections (Mallesha & Mohana, 2014).

Chemical and Physical Properties

  • Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives have been studied using quantum chemical calculations and molecular dynamics simulations. These studies provide insights into their adsorption and corrosion inhibition properties, particularly on iron surfaces, indicating potential industrial applications (Kaya et al., 2016).

  • Synthesis and Crystal Structure Analysis : The synthesis and characterization of piperidin-4-one derivatives, such as 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, through spectroscopic and XRD analysis, help in understanding their molecular structures and potential applications in materials science (Doss et al., 2017).

Therapeutic Research

  • Investigation for Alzheimer's Treatment : Derivatives of 3-piperidine carbaldehyde oxime are being investigated for therapeutic applications, particularly in treating Alzheimer's disease, senile dementia, and memory disorders in the aged, indicating potential in neurological research (Morrison & Rutström, 2002).

  • Role in Receptor Antagonism : Research on 3-(3-(piperazin-1-yl)propyl)indoles and 3-(3-(piperidin-1-yl)propyl)indoles, related to this compound, indicates their potential as selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, important for developing new psychiatric medications (Niel et al., 1999).

  • Drug Metabolite Exposure : Studies on compounds like (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol have provided insights into circulating drug metabolite exposure in humans, essential for understanding drug efficacy and safety (Obach et al., 2018).

Mechanism of Action

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

3-(Oxan-4-yl)piperidine plays a significant role in biochemical reactions, particularly in the preparation of heterocyclyl-carboxamide and -carboxylate compounds as PRMT5 inhibitors . PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, which affects gene expression and cellular processes. The interaction between this compound and PRMT5 is crucial for its inhibitory activity, which can be utilized in the treatment of proliferative diseases .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PRMT5 can lead to changes in histone methylation, thereby altering gene expression patterns and impacting cellular proliferation and differentiation

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PRMT5. By inhibiting PRMT5, this compound prevents the methylation of arginine residues on histones, leading to changes in chromatin structure and gene expression . This inhibition can result in the suppression of cellular proliferation and the induction of apoptosis in certain cell types. Additionally, this compound may interact with other enzymes and proteins, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of PRMT5 and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting PRMT5 and modulating gene expression. At higher doses, this compound may cause toxic or adverse effects, such as organ dysfunction or systemic toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with PRMT5 and other nuclear proteins to exert its effects on gene expression. Additionally, the compound may be distributed to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes.

Properties

IUPAC Name

3-(oxan-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSBNFBGNDGGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369346-64-4
Record name 3-(oxan-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxan-4-yl)piperidine
Reactant of Route 2
3-(Oxan-4-yl)piperidine
Reactant of Route 3
3-(Oxan-4-yl)piperidine
Reactant of Route 4
3-(Oxan-4-yl)piperidine
Reactant of Route 5
3-(Oxan-4-yl)piperidine
Reactant of Route 6
3-(Oxan-4-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.